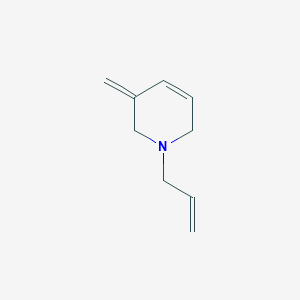
3-Methylidene-1-prop-2-enyl-2,6-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an allyl group and a methylene group attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization-Heck reaction of allenamides. This method allows for the efficient one-pot construction of functionalized tetrahydropyridines, featuring a nonconjugated diene with both endo-enamine and exocyclic double bonds .
Industrial Production Methods: While specific industrial production methods for 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methylene groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridines.
Aplicaciones Científicas De Investigación
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exert their effects by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is relevant in the context of neurotoxicity and neurodegenerative diseases.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is unique due to the presence of both an allyl and a methylene group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
176249-79-9 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
Clave InChI |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
SMILES canónico |
C=CCN1CC=CC(=C)C1 |
Sinónimos |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















